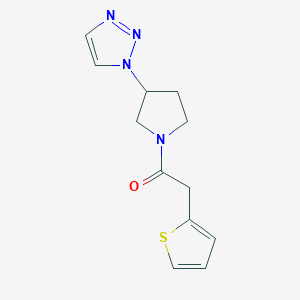

![molecular formula C16H16ClNO B2956413 [(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride CAS No. 1050480-55-1](/img/structure/B2956413.png)

[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Medicinal Applications

- A detailed account of the design strategies and structure-activity relationships of different derivatives, including those related to furan and naphthalene scaffolds, highlights their significant role in drug discovery. These compounds exhibit anticancer activity against various human cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and inhibition of angiogenesis. Some compounds, including podophyllotoxin and platinum-based drugs, have shown anticancer activity at nanomolar ranges. This underscores the importance of various substitutions in drug synthesis for targeted based anticancer drugs (Akhtar et al., 2017).

- Naphthalimide compounds, important nitrogen-containing aromatic heterocycles, interact with various biological molecules, showing potential in medicinal applications beyond anticancer agents. Some naphthalimides are in clinical trials for cancer treatment, while others are explored for antibacterial, antifungal, antiviral, and anti-inflammatory applications. These findings highlight the expansive medicinal applications of naphthalene derivatives, including their use as diagnostic agents and pathologic probes (Gong et al., 2016).

Environmental Science and Biodegradation

- The review on naphthalene sources and exposures emphasizes the environmental prevalence and the need for effective removal strategies. Naphthalene, a component of the compound , has been classified as a possible human carcinogen, necessitating research into its sources, emissions, and exposure levels. This work outlines the significant sources of naphthalene emissions, including combustion and industrial applications, contributing to environmental pollution (Jia & Batterman, 2010).

- Microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, represents a major mechanism for ecological recovery of contaminated sites. This review provides an outline of current knowledge on microbial PAH catabolism, highlighting the genetic regulation of naphthalene degradation pathways in various bacteria. Understanding these mechanisms is crucial for developing new methods to enhance bioremediation of contaminated environments (Peng et al., 2008).

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by [(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride. Given the structural features of the compound, it may potentially interact with pathways involving furan and naphthalene derivatives .

Pharmacokinetics

The compound’s hydrochloride salt form suggests good water solubility, which could potentially enhance its bioavailability .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-naphthalen-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15;/h1-10,17H,11-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMWNKSPYWFLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2956331.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2956332.png)

![2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2956333.png)

![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)

![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)

![4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956341.png)

![Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2956342.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)